molecular formula C13H15NO4 B1399803 Methyl 5-formyl-2-(morpholin-4-yl)benzoate CAS No. 1312118-22-1

Methyl 5-formyl-2-(morpholin-4-yl)benzoate

Cat. No. B1399803
M. Wt: 249.26 g/mol
InChI Key: JQZSZGDEKQTPEM-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-(morpholin-4-yl)benzoate” is a chemical compound with the CAS Number: 1312118-22-1 . It has a molecular weight of 249.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-formyl-2-(4-morpholinyl)benzoate . The InChI code for this compound is 1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-(morpholin-4-yl)benzoate” is a solid compound . It has a melting point range of 120 - 122 degrees Celsius .

Scientific Research Applications

1. Synthesis and Biological Activity

Methyl 5-formyl-2-(morpholin-4-yl)benzoate is involved in the synthesis of various derivatives with significant biological activities. For instance, it has been used in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which have shown to be glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018). These compounds have also been evaluated for their α-glucosidase inhibitory potential, with several demonstrating an inhibitory potential superior to standard treatments.

2. Antimicrobial and Antimycobacterial Activities

Compounds synthesized using methyl 5-formyl-2-(morpholin-4-yl)benzoate have been studied for their antimicrobial properties. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, for instance, showed significant antitubercular activity against Mycobacterium tuberculosis and other clinical isolates (Raparti et al., 2009). Additionally, some derivatives have shown promising antimicrobial activities against various bacterial strains and yeasts (Temiz‐Arpacı et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 5-formyl-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZSZGDEKQTPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-2-(morpholin-4-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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